molecular formula C10H12O2 B1583808 4-Ethylphenyl acetate CAS No. 3245-23-6

4-Ethylphenyl acetate

Cat. No. B1583808
CAS RN: 3245-23-6
M. Wt: 164.2 g/mol
InChI Key: ANMYMLIUCWWISO-UHFFFAOYSA-N
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Description

4-Ethylphenyl acetate is a chemical compound with the formula C10H12O2 . It is also known by other names such as Phenol, 4-ethyl-, acetate; 1-Acetoxy-4-ethylbenzene; p-ethylphenyl acetate . It is a member of benzenes and is considered a less toxic, greener solvent .


Synthesis Analysis

The synthesis of 4-Ethylphenyl acetate involves the use of aluminium trichloride . The reaction conditions vary, but one method involves heating the mixture to 130°C for 120 minutes, then cooling . The yield of the reaction can range from 66.7% to 96% .


Molecular Structure Analysis

The molecular structure of 4-Ethylphenyl acetate includes an arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 24 bonds. There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Physical And Chemical Properties Analysis

4-Ethylphenyl acetate has a density of 1.0±0.1 g/cm3, a boiling point of 233.7±19.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.0±3.0 kJ/mol, and it has a flash point of 91.1±10.5 °C . The compound has a refractive index of 1.502 and a molar refractivity of 47.1±0.3 cm3 .

Scientific Research Applications

Medicine: Antimicrobial Agent

4-Ethylphenyl acetate: has potential applications in medicine due to its antimicrobial properties. It could be used in the development of new antimicrobial agents or as a preservative in pharmaceutical formulations to prevent microbial contamination .

Agriculture: Pest Management

In agriculture, 4-Ethylphenyl acetate may serve as a biopesticide or an attractant in pest management strategies. Its efficacy in this field could be explored to develop environmentally friendly pest control methods .

Material Science: Polymer Synthesis

This compound can be utilized in material science for the synthesis of novel polymers. Its incorporation into polymer chains could impart unique properties like increased flexibility or enhanced durability to the materials .

Environmental Science: Pollution Monitoring

4-Ethylphenyl acetate: could be used in environmental science as a tracer or marker for monitoring pollution levels. Its presence in environmental samples could indicate the level of industrial pollutants or the effectiveness of pollution control measures .

Food Industry: Flavoring Agent

In the food industry, 4-Ethylphenyl acetate is valued for its aromatic properties. It can be used as a flavoring agent to enhance the taste and aroma of food products, contributing to the sensory quality of consumables .

Cosmetic Industry: Fragrance Component

The compound finds applications in the cosmetic industry as a fragrance component. It can be added to perfumes, lotions, and other personal care products to provide a pleasant scent .

Analytical Chemistry: Chromatography

In analytical chemistry, 4-Ethylphenyl acetate can be used as a standard or reference compound in chromatographic analyses. Its well-defined properties allow for accurate calibration and comparison in various analytical techniques .

Pharmaceutical Extraction: Solvent

Lastly, 4-Ethylphenyl acetate can act as a solvent in the extraction of active pharmaceutical ingredients from plant materials. Its solvent properties can be harnessed to isolate and purify compounds for drug development .

Safety and Hazards

4-Ethylphenyl acetate is classified as a combustible liquid . It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of fire, dry sand, dry chemical, CO2, water spray, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

(4-ethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMYMLIUCWWISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863131
Record name Phenol, 4-ethyl-, 1-acetate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylphenyl acetate

CAS RN

3245-23-6
Record name 4-Ethylphenyl acetate
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Record name 4-Ethylphenyl acetate
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Record name 3245-23-6
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Record name Phenol, 4-ethyl-, 1-acetate
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Record name Phenol, 4-ethyl-, 1-acetate
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Record name p-ethylphenyl acetate
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Record name 4-ETHYLPHENYL ACETATE
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Synthesis routes and methods I

Procedure details

12 kg of 4-acetoxyacetophenone and 450 g of Pd/C catalyst (5% Pd on carbon) are charged in a 5-gal stirred reactor. The 4-acetoxyacetophenone is melted before charging in the reactor. After pressure testing with nitrogen, the reactor is charged with hydrogen at 100 psig and the reactor contents are heated to 60° C. After 8 hours, the heat is turned off to stop the reaction. The product analysis by gas chromatography gives 92.3% 4-acetoxyphenyl methylcarbinol, 1.8% 4-ethylphenyl acetate, 0.3% 4-acetoxyacetophenone, 1.6% ethylbenzene and the balance is due to other components.
Quantity
12 kg
Type
reactant
Reaction Step One
Name
Quantity
450 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
1.6%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-ethylphenol (3.38 g, 27.67 mmol) in DCM (50 mL) in an ice bath was added TEA (7.2 mL, 55.34 mmol), followed by the dropwise addition of acetyl chloride (2.2 mL, 30.44 mmol). The mixture was stirred at room temperature for 30 min. The reaction mixture was quenched with water (40 mL) and extracted with DCM (3×50 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure and purified by silica gel chromatography to obtain the title compound.
Quantity
3.38 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Ethylphenyl acetate in roasted cocoa beans?

A1: 4-Ethylphenyl acetate is one of the volatile flavor compounds identified in roasted cocoa beans. [] While not explicitly discussed as a major contributor to the overall flavor profile in the study, its presence alongside other compounds like pyrazines and aldehydes contributes to the complex aroma and taste of roasted cocoa beans and subsequently, dark chocolate.

Q2: How does the roasting process influence the formation of 4-Ethylphenyl acetate?

A2: While the study doesn't directly investigate the formation mechanism of 4-Ethylphenyl acetate, it highlights that roasting temperature and duration significantly influence the volatile profile of cocoa beans. [] Different temperatures and durations result in varying concentrations of volatile compounds, including esters like 4-Ethylphenyl acetate. Further research is needed to understand the specific pathways of its formation during roasting.

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